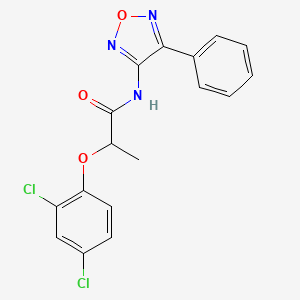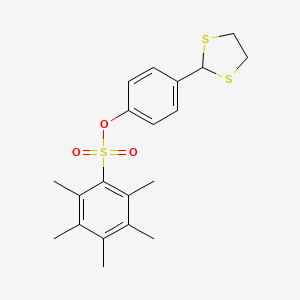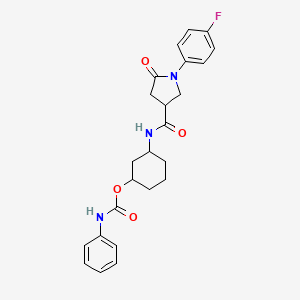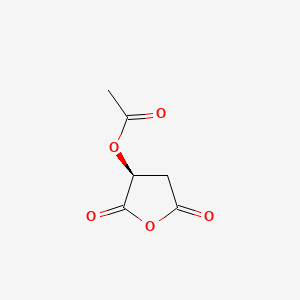
2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound's synthetic process and its structural analysis have been a focus in research. The compound has been synthesized using various methods, indicating the interest in its structure and potential applications. For example, studies have focused on synthesizing and characterizing basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, showcasing the compound's significance in chemical research (Saxena et al., 1984). Similarly, extensive work has been done in synthesizing and characterizing 2-amino-5-aryl-1,3,4-oxadiazoles containing different groups, emphasizing the structural diversity and the potential for further modifications (Rong Zhang, X. Qian, & Zhong Li, 1999).
Biological and Medicinal Applications
The compound and its derivatives have been explored for their biological and medicinal properties. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized, showing potent urease inhibitory activity. This indicates the compound's potential in therapeutic applications (Nazir et al., 2018). Additionally, derivatives of 1,3,4-oxadiazole have been reported for their versatile pharmacological properties, including anti-inflammatory and anti-thrombotic effects in rats, highlighting the compound's significance in developing pharmaceutical products (Muhammadasim Raza Basra et al., 2019).
Herbicidal and Pharmacological Effects
The compound has shown effectiveness in herbicidal activity, suggesting its use in agricultural applications (Liu et al., 2008). Additionally, its derivatives have been studied as benzodiazepine receptor agonists, indicating their potential in treating neurological disorders (M. Faizi et al., 2012).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10(24-14-8-7-12(18)9-13(14)19)17(23)20-16-15(21-25-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHRCHXBNSNSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)

![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)


![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2650762.png)